molecular formula C11H13N3OS2 B2867841 N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide CAS No. 874623-13-9

N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide

Cat. No.: B2867841
CAS No.: 874623-13-9
M. Wt: 267.37
InChI Key: UOOZQUWYZPMLNZ-UHFFFAOYSA-N
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Description

N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide is a synthetic organic compound featuring a thiophene core substituted with a 2-amino-1,3-thiazol-4-yl group at the 5-position. The thiophene ring is linked via an ethyl spacer to an acetamide moiety. Its molecular formula is C₁₁H₁₄N₃OS₂, with a molecular weight of 284.38 g/mol (free base) and 303.83 g/mol as the hydrochloride salt (C₁₁H₁₃N₃OS₂·HCl) . This compound is structurally characterized by:

  • A thiophene-thiazole heterocyclic system, which may confer π-π stacking interactions in biological targets.
  • Hydrochloride salt form, improving stability and aqueous solubility for pharmaceutical applications .

Synthetic routes to this compound likely involve multi-step heterocyclization, as evidenced by analogous methodologies in the literature. For example, hydrazide intermediates and cyclization reactions with carbon disulfide or phenyl isothiocyanate are common strategies for generating similar thiazole-containing scaffolds .

Properties

IUPAC Name

N-[2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-7(15)13-5-4-8-2-3-10(17-8)9-6-16-11(12)14-9/h2-3,6H,4-5H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOZQUWYZPMLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(S1)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. One common method involves the reaction of 2-amino-1,3-thiazole with 2-bromoacetyl bromide to form an intermediate, which is then reacted with thiophene-2-yl-ethylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The biological activity of N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride involves interactions with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby affecting biochemical pathways, which can lead to therapeutic effects, such as anti-inflammatory responses and the suppression of cancer cell proliferation.

Antitumor Activity

Studies have demonstrated that this compound exhibits antitumor properties. In studies involving cancer cell lines, the compound showed varying levels of growth inhibition. For instance, it demonstrated a GI50 value of approximately 10.8 µM against the MCF-7 breast cancer cell line, suggesting its potential as an effective anticancer agent.

The table below shows the growth inhibition of this compound on different cancer cell lines:

CompoundCell LineGI50 (µM)
DoxorubicinMCF-70.0428 ± 0.0082
This compoundMCF-710.8 ± 0.6
Other CompoundsNCI-H46012.0 ± 6.2

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Derivatives of this compound exhibited antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Case Studies

Antitumor Evaluation: In a study evaluating the antitumor effects of several thiazole and thiophene derivatives, this compound was found to significantly inhibit tumor cell proliferation in vitro. The compounds were tested on multiple cancer cell lines using the MTT assay, and the tested compound showed a dose-dependent inhibition of cell growth.

Mechanism of Action

The mechanism of action of N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The target compound’s thiophene-thiazole system distinguishes it from Mirabegron’s thiazole-phenylethyl scaffold and compound 7c’s oxadiazole-thiazole hybrid. These differences influence electronic properties and binding affinities to biological targets .

Physicochemical Properties :

  • The hydrochloride salt form of the target compound enhances solubility compared to neutral analogues like 7c .
  • Mirabegron’s higher molecular weight (396.51 vs. 303.83) correlates with its extended pharmacokinetic profile and clinical use .

Biological Relevance: Mirabegron’s β3-adrenergic agonism is attributed to its hydroxy-phenylethyl group, absent in the target compound, suggesting divergent therapeutic applications .

Functional Analogues with COX/LOX Inhibitory Activity

Compounds 6a and 6b () share the 2-amino-1,3-thiazol-4-yl motif but differ in substituents:

  • 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • 6b: 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol
Property Target Compound 6a 6b
Core Structure Thiophene-thiazole Thiazole-phenol Thiazole-phenol
Substituents Ethyl-acetamide Acetamide, methoxy Methoxy, hydroxyl
Biological Activity Unreported Non-selective COX-1/2 inhibition (IC₅₀ ~9 mM) Selective COX-2 inhibition (IC₅₀ ~11 mM)
Therapeutic Potential Hypothesized CNS activity Anti-inflammatory Anti-inflammatory

Insights:

  • The acetamide group in both the target compound and 6a may facilitate hydrogen bonding with enzyme active sites, though the target’s thiophene ring could confer distinct steric effects .
  • 6b’s COX-2 selectivity highlights the role of hydroxyl and methoxy groups in isoform specificity, a feature absent in the target compound .

Biological Activity

N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C10H11N3OS2
Molecular Weight: 253.34 g/mol
CAS Number: 162277-86-3
Structure: The compound features a thiazole ring, a thiophene ring, and an acetamide group, which contribute to its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit significant activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC): Several derivatives have MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: The compound also inhibits biofilm formation significantly more than standard antibiotics like Ciprofloxacin, highlighting its potential in treating biofilm-associated infections .

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor:

  • DNA Gyrase and DHFR Inhibition: The compound has shown IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for dihydrofolate reductase (DHFR), indicating strong inhibitory effects on these critical enzymes involved in bacterial DNA replication and folate metabolism .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors:

  • Enzyme Binding: The compound binds to the active sites of target enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Synergistic Effects: It has been observed to work synergistically with other antibiotics, reducing their MICs and enhancing overall antimicrobial efficacy .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was included among the most potent compounds tested. The results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential use as an antimicrobial agent .

Enzyme Inhibition Research

Another investigation focused on the inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic disorders. Compounds structurally related to this compound were found to have potent inhibitory effects, suggesting that similar derivatives could be developed for therapeutic use in treating metabolic syndrome .

Data Summary Table

Biological ActivityMeasurementValue Range
Antimicrobial (MIC)Against S. aureus0.22 - 0.25 μg/mL
Biofilm Inhibition% ReductionSuperior to Ciprofloxacin
DNA Gyrase InhibitionIC5012.27 - 31.64 μM
DHFR InhibitionIC500.52 - 2.67 μM

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